7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is a heterocyclic fatty acid, characterized by its unique structure that includes a furan ring substituted with dimethyl and pentyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and pentyl groups.
Chain Extension: The heptanoic acid chain is attached to the substituted furan ring through esterification or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives, including furanones and carboxylic acids.
Reduction Products: Alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Substitution Products: Substituted furans with different functional groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and oxidative stress, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Shares a similar structure but differs in the position of the substituents.
Furan Fatty Acids: A broader class of compounds with a furan ring and varying alkyl chains.
Uniqueness: 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is unique due to its specific substitution pattern and the length of its alkyl chain, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
92745-17-0 |
---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
7-(3,4-dimethyl-5-pentylfuran-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H30O3/c1-4-5-8-11-16-14(2)15(3)17(21-16)12-9-6-7-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
RFNALLFQILGKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.